N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-3-7-17(8-4-15)19-11-12-21(26)24(23-19)14-20(25)22-13-16-5-9-18(27-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSPMWVYBBISJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halides or sulfonates are often used as reagents for substitution reactions, with conditions varying based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyridazinone Core : Achieved through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
- Substitution Reactions : Involves the introduction of methoxybenzyl and methylphenyl groups to enhance biological activity.
- Acetylation : The final step to form the desired acetamide structure.
Anticancer Activity
This compound has shown promising anticancer properties. In studies, it demonstrated significant growth inhibition against various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H460 | 75.99 |
| HCT-116 | 56.40 |
These results suggest that the compound may interact with specific molecular targets involved in cancer cell proliferation and survival .
Antimicrobial and Antitubercular Activities
The compound has also been evaluated for its antimicrobial and antitubercular properties. It exhibited activity against Mycobacterium tuberculosis H37Rv in in vitro studies, indicating its potential as a therapeutic agent against tuberculosis .
Industrial Applications
In addition to its biological significance, this compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in:
- Pharmaceutical Development : As a precursor for new drug candidates targeting various diseases.
- Material Science : Used in developing new materials through organic synthesis techniques .
Case Study 1: Anticancer Evaluation
A study focusing on the anticancer activity of related compounds demonstrated that modifications in the pyridazinone structure could significantly affect cytotoxicity against various cancer cell lines. This highlights the importance of structural optimization in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Testing
Another investigation assessed a series of acetamides for their antimicrobial properties, revealing that certain derivatives exhibited potent activity against resistant strains of bacteria and fungi, showcasing the compound's versatility .
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core is known to inhibit certain enzymes, potentially leading to therapeutic effects. The methoxybenzyl and methylphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological activity of pyridazinone derivatives is highly sensitive to substituent positions and electronic properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations:
Substituent Position: The 4-methoxybenzyl group in the target compound (vs.
Halogen vs. Methoxy : Bromo or iodo substituents (e.g., 4b, 8b) enhance receptor affinity but compromise solubility, whereas methoxy groups balance hydrophilicity and selectivity .
Methyl vs.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
| Compound | FPR1 Activity | FPR2 Activity | Solubility (LogP) | Metabolic Stability (t½, h) |
|---|---|---|---|---|
| Target Compound | Low | High (Predicted) | 2.8 (Estimated) | >6 (Predicted) |
| 4b (4-Bromo, 4-methoxybenzyl) | Moderate | Moderate | 3.5 | 3.2 |
| 8b (4-Iodo, methylthiobenzyl) | Low | Low | 4.1 | 8.5 |
| 6c (Fluorophenylpiperazinyl) | High | High | 2.3 | 4.7 |
- Metabolic Stability : Methyl groups (target) and methylthio (8b) enhance stability compared to halogenated analogs .
Biological Activity
N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C23H28N4O2
- Molecular Weight : Approximately 396.50 g/mol
- Structure : The compound features a pyridazinone core, methoxybenzyl group, and a methylphenyl moiety, which contribute to its structural diversity and biological potential.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The pyridazinone core is known for its ability to inhibit certain enzymes, which can lead to therapeutic effects such as anti-cancer activity. This inhibition is often mediated through competitive binding to the active sites of these enzymes.
- Receptor Binding : The methoxybenzyl and methylphenyl groups may enhance the compound's binding affinity and specificity towards various biological receptors, potentially modulating cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Telomerase Inhibition : Similar compounds have demonstrated significant inhibitory activity on telomerase, an enzyme often overexpressed in cancer cells. For instance, derivatives with similar structural motifs showed IC50 values lower than 1 µM, indicating potent telomerase inhibition compared to staurosporine (IC50 = 6.41 µM) .
- Cell Cycle Arrest and Apoptosis : Flow cytometric analysis has shown that related compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines, suggesting a mechanism for their anticancer effects .
Structure–Activity Relationships (SAR)
The substitution patterns on the phenyl rings significantly influence the biological activity of these compounds:
- Methoxy Substitution : The presence of methoxy groups on the aromatic rings has been associated with enhanced antitumor activity. Variations in the number and position of these substituents can lead to different levels of enzyme inhibition and cytotoxicity .
Case Studies
A variety of studies have investigated the biological activities of similar compounds:
- Synthesis and Evaluation : A study synthesized several derivatives based on the pyridazinone scaffold and evaluated their anticancer activities. Compounds with specific substitutions exhibited significant telomerase inhibition and induced apoptosis in cancer cells .
- In Vivo Studies : Other research focused on antipyrine/pyridazinone hybrids, demonstrating analgesic and anti-inflammatory activities alongside their anticancer potential .
Comparative Analysis
| Compound | Molecular Weight | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | 396.50 g/mol | Anticancer (telomerase inhibition) | Enzyme inhibition |
| Related Pyridazinone Derivative | Varies | Anticancer, analgesic | Enzyme inhibition, receptor modulation |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridazinone formation | HCl, hydrazine | Ethanol | Reflux | 65–75 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80°C | 50–60 | |
| Amide coupling | HATU, DIPEA | DMF | RT | 70–85 |
Advanced: How can reaction yields be optimized during scale-up synthesis?
- Catalyst Optimization : Use Pd nanoparticles for Suzuki coupling to reduce catalyst loading and improve reproducibility .
- Solvent Selection : Replace DMF with acetonitrile in coupling reactions to simplify purification .
- Temperature Control : Employ microwave-assisted synthesis for pyridazinone formation to reduce reaction time (e.g., 30 min at 120°C) .
- In-Line Analytics : Implement HPLC monitoring to identify side products (e.g., over-oxidation) early .
Basic: What analytical techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 394.16) .
- FT-IR : Identify carbonyl stretches (pyridazinone C=O at ~1680 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions .
Advanced: What in vitro models are suitable for evaluating its anti-inflammatory activity?
- Cell-Based Assays :
- FPR1/2 Receptor Activation : Use HEK-293 cells transfected with FPR1/2 receptors and calcium flux assays .
- COX-2 Inhibition : Measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated RAW 264.7 macrophages .
- Kinetic Studies : Monitor NF-κB translocation via confocal microscopy in THP-1 monocytes .
Q. Table 2: Biological Activities of Structural Analogs
| Compound | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| Target Compound | Methoxybenzyl, 4-methylphenyl | FPR1/2 agonism (Anti-inflammatory) | |
| Ethyl 2-[4-(4-methoxy-benzyl)...]acetate | Pyridazinone core | Antiproliferative (Cancer) | |
| N-(4-Bromophenyl)-2-[5-(3-methoxy...] | Bromophenyl, methoxybenzyl | COX-2 inhibition |
Advanced: How to resolve contradictions in reported biological activities across studies?
- Structure-Activity Relationship (SAR) Analysis : Compare analogs to identify critical substituents (e.g., methoxy vs. ethoxy groups in FPR activation) .
- Assay Standardization : Replicate studies using identical cell lines (e.g., MCF-7 for antiproliferative assays) and dosages (IC₅₀ calculations) .
- Off-Target Screening : Use proteome microarrays to identify unintended targets (e.g., kinase inhibition) .
Basic: What computational methods predict the compound’s pharmacokinetics?
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using logP values (~2.8) .
- Docking Studies : Model interactions with FPR1/2 receptors (PDB ID: 5T99) to rationalize binding affinities .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., 65% oral) and CYP450 metabolism .
Advanced: How to design derivatives to enhance anticancer activity?
- Substituent Modification : Replace 4-methylphenyl with naphthalen-2-yl to improve DNA intercalation .
- Prodrug Strategies : Introduce ester groups (e.g., ethyl) for hydrolytic activation in tumor microenvironments .
- Combination Therapy : Screen synergies with cisplatin in NCI-60 cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
